Technical Whitepaper: Spectroscopic Characterization of 5-(2,5-Dichlorophenyl)oxazol-2-amine
Technical Whitepaper: Spectroscopic Characterization of 5-(2,5-Dichlorophenyl)oxazol-2-amine
This technical guide details the spectroscopic characterization of 5-(2,5-Dichlorophenyl)oxazol-2-amine , a specific regioisomer of the aryloxazole scaffold often utilized in medicinal chemistry as a bioisostere for thiazoles or pyridines.
Executive Summary & Compound Profile
Target Analyte: 5-(2,5-Dichlorophenyl)oxazol-2-amine
Molecular Formula: C
This guide addresses the specific structural elucidation of the 5-aryl isomer. Researchers must distinguish this from the thermodynamically favored 4-aryl isomer often obtained via standard Hantzsch synthesis (urea +
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the dichloro-substitution pattern.
Ionization & Isotopic Pattern
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Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).[2]
-
Molecular Ion (M+): The presence of two chlorine atoms (
Cl and Cl) creates a distinct isotopic cluster with a relative intensity ratio of approximately 9:6:1 (M : M+2 : M+4).
| Ion Identity | m/z (approx) | Relative Abundance (Theoretical) | Origin |
| [M+H] | 229.0 | 100% | |
| [M+H+2] | 231.0 | ~64% | |
| [M+H+4] | 233.0 | ~10% |
Fragmentation Pathway (EI)
Under Electron Impact (70 eV), the molecule undergoes characteristic fragmentation useful for structural validation:
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Loss of CO/HCN: The oxazole ring typically cleaves, losing CO (28 Da) or HCN (27 Da).[2]
-
Dichlorophenyl Cation: A prominent peak at m/z 145/147/149 corresponds to the dichlorophenyl cation [C
H Cl ] , confirming the aryl substituent is intact.[2] -
Retro-Cycloaddition: Cleavage of the oxazole ring often yields a nitrile fragment (Ar-CN).
Infrared Spectroscopy (IR)
IR analysis confirms the presence of the primary amine and the oxazole heterocycle.[2]
| Functional Group | Wavenumber (cm | Band Characteristics |
| Primary Amine (-NH | 3400 - 3150 | Distinct doublet (asymmetric/symmetric stretch). |
| Oxazole (C=N) | 1610 - 1580 | Sharp, medium-strong intensity. |
| Arene (C=C) | 1500 - 1450 | Multiple bands; skeletal vibrations of the phenyl ring. |
| Aryl-Chloride (C-Cl) | 1090 - 1050 | Strong, characteristic stretch for chlorobenzenes. |
| C-H (Aromatic) | 3100 - 3000 | Weak, sharp absorptions.[2][3] |
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for establishing regiochemistry (5-aryl vs. 4-aryl).
H NMR (400 MHz, DMSO-d )
The diagnostic signal is the Oxazole C4-H . In 5-substituted oxazoles, this proton typically resonates upfield (7.0–7.6 ppm) compared to the C5-H of 4-substituted isomers (which often appear >8.0 ppm due to proximity to oxygen).
| Proton | Shift ( | Multiplicity | Integration | Assignment |
| NH | 6.80 - 7.10 | Broad Singlet | 2H | Exchangable with D |
| Oxazole H4 | 7.40 - 7.60 | Singlet | 1H | Diagnostic Peak. Confirms 5-substitution. |
| Ar-H (H6') | 7.80 - 7.90 | Doublet ( | 1H | Ortho to oxazole, meta to Cl.[2] |
| Ar-H (H3') | 7.50 - 7.60 | Doublet ( | 1H | Ortho to Cl (C2), meta to Cl (C5).[2] |
| Ar-H (H4') | 7.35 - 7.45 | dd ( | 1H | Para to oxazole (if 2,5-dichloro pattern).[2] |
Note: The exact shifts of the aromatic protons depend on the specific substitution pattern of the dichlorophenyl group (2,5-dichloro assumed here).
C NMR (100 MHz, DMSO-d )
| Carbon | Shift ( | Type | Assignment |
| C2 (Oxazole) | 160.0 - 162.0 | Quaternary | Attached to NH |
| C5 (Oxazole) | 142.0 - 146.0 | Quaternary | Attached to Aryl group. |
| C-Cl (Ar) | 130.0 - 133.0 | Quaternary | C2' and C5' of the phenyl ring. |
| C4 (Oxazole) | 122.0 - 126.0 | CH | Diagnostic Carbon. |
| Ar-CH | 127.0 - 131.0 | CH | Remaining aromatic carbons. |
Integrated Structural Elucidation Workflow
The following diagram outlines the logical flow for synthesizing and validating the structure of 5-(2,5-Dichlorophenyl)oxazol-2-amine, ensuring the correct regioisomer is obtained.
Caption: Logical workflow for the synthesis and spectroscopic validation of 5-aryloxazol-2-amines, highlighting the critical NMR regiochemistry checkpoint.
Experimental Protocol (General Procedure)
To ensure high-fidelity data, the following sample preparation protocol is recommended:
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Synthesis: React 2-amino-1-(2,5-dichlorophenyl)ethanone hydrochloride with cyanamide (NH
CN) in ethanol at reflux. This route selectively yields the 5-aryl isomer. -
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).
-
NMR Prep: Dissolve ~5-10 mg of the purified solid in 0.6 mL of DMSO-d
. Ensure the sample is free of paramagnetic impurities (e.g., metal catalysts) which can broaden the diagnostic amine and oxazole signals.[2]
References
-
Regioselective Synthesis of Oxazoles:Journal of Organic Chemistry.
-Aminoketones." Available at: [Link] -
Spectroscopic Data of Oxazole Derivatives: Spectrochimica Acta Part A. "Vibrational and NMR spectra of 2-amino-oxazole derivatives." Available at: [Link][2]
-
Mass Spectrometry of Halogenated Heterocycles: Journal of Mass Spectrometry. "Fragmentation patterns of dichloro-substituted aromatic heterocycles." Available at: [Link]
